6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine
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Overview
Description
6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine is a compound that features both piperidine and pyridine moieties. Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyridine is a six-membered ring with one nitrogen atom.
Preparation Methods
The synthesis of 6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-(Dimethylamino)piperidine with 3-bromopyridine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways . The exact molecular pathways involved depend on the specific biological context and the target being studied .
Comparison with Similar Compounds
6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine can be compared with other similar compounds, such as:
4-(Dimethylamino)pyridine: This compound is a versatile nucleophilic catalyst used in various organic transformations, including acylation and esterification reactions.
Piperidine derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its combined piperidine and pyridine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-[4-(dimethylamino)piperidin-1-yl]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-15(2)11-5-7-16(8-6-11)12-4-3-10(13)9-14-12/h3-4,9,11H,5-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKYCNGOJVIHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=NC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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